molecular formula C8H13NO4S B128901 S-(3-Oxopropyl)-N-acetylcysteine CAS No. 140226-30-8

S-(3-Oxopropyl)-N-acetylcysteine

Cat. No. B128901
M. Wt: 219.26 g/mol
InChI Key: OOMVCGSUXLINOO-ZETCQYMHSA-N
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Description

S-(3-Oxopropyl)-N-acetylcysteine is a chemical compound that has been studied for its bioactivation mechanism . It is the mercapturic acid of acrolein .


Synthesis Analysis

The synthesis of S-(3-Oxopropyl)-N-acetyl-L-cysteine involves sulfoxidation of sulfide to form S-oxide and a subsequent general-base-catalyzed beta-elimination reaction . This process releases the cytotoxin acrolein .


Molecular Structure Analysis

The molecular structure of S-(3-Oxopropyl)-N-acetylcysteine is complex and involves several chemical groups. The compound is a derivative of acetylcysteine, which is an amino acid that contains a thiol group .


Chemical Reactions Analysis

The chemical reactions of S-(3-Oxopropyl)-N-acetylcysteine involve a bioactivation mechanism that includes sulfoxidation followed by a general-base-catalyzed elimination of acrolein from S-oxide . This process is associated with the cytotoxicity of the compound .

Scientific Research Applications

Metabolic Processes and Toxicity

S-(3-Oxopropyl)-N-acetylcysteine, as a metabolic product of cyclophosphamide, has been studied for its potential role in toxicity. In research on acrolein, a cyclophosphamide metabolite, this compound was identified as a potential metabolite. Studies have shown that acrolein mercapturates like S-(3-Oxopropyl)-N-acetylcysteine and their derivatives can influence cell proliferation and may play a role in toxicity, particularly in relation to human lung adenoma cells (Ramu et al., 1996).

Antioxidant Properties

S-(3-Oxopropyl)-N-acetylcysteine is closely related to N-acetylcysteine, a well-known antioxidant. N-acetylcysteine has been studied for its ability to scavenge various oxidant species, including hypochlorous acid and hydroxyl radicals, indicating its potential in reducing oxidative stress (Aruoma et al., 1989). Further research on N-acetylcysteine has highlighted its broad effectiveness as an antioxidant, which may also be relevant to S-(3-Oxopropyl)-N-acetylcysteine (Zhitkovich, 2019).

Clinical Applications

While the direct clinical applications of S-(3-Oxopropyl)-N-acetylcysteine are not extensively documented, the research on its parent compound, N-acetylcysteine, offers insights. N-acetylcysteine has diverse applications, including as a mucolytic agent, in preventing chronic obstructive pulmonary disease exacerbation, in treating pulmonary fibrosis, and potentially as a cancer chemopreventive (Millea, 2009). It is also being studied for its role in neurodegenerative diseases and mental health disorders, suggesting a broad range of therapeutic applications (Dean et al., 2011).

properties

IUPAC Name

(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMVCGSUXLINOO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930745
Record name N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3-Oxopropyl)-N-acetylcysteine

CAS RN

140226-30-8
Record name S-(3-Oxopropyl)-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
CS Perry, X Liu, LG Lund, CP Whitman, JP Kehrer - Toxicology in vitro, 1995 - Elsevier
… The toxicities of the acrolein-glutathione adduct, 3-oxopropyl glutathione (oxoPrGSH) and the acrolein mercapturic acid derivatives S-3 oxopropyl N-acetylcysteine (oxoPrMCA) and S-3 …
Number of citations: 20 www.sciencedirect.com
K Ramu, CS Perry, T Ahmed, G Pakenham… - Toxicology and applied …, 1996 - Elsevier
… hydroxyPrMCA, S-3-hydroxypropyl N-acetylcysteine; oxoPrMCA, S-3oxopropyl N-acetylcysteine; oxoPrMCA S-oxide, S-3-oxopropyl N-acetylSociety of Toxicology, Baltimore, MD, March…
Number of citations: 53 www.sciencedirect.com
H McRobbie, A Phillips, ML Goniewicz, KM Smith… - Cancer Prevention …, 2015 - AACR
Concern has been raised about the presence of toxicants in electronic cigarette (EC) aerosol, particularly carbonyl compounds (eg, acrolein) that can be produced by heating glycerol …
Number of citations: 182 aacrjournals.org
YS Ding, BC Blount, L Valentin-Blasini… - Chemical Research …, 2009 - ACS Publications
The widespread exposure to potentially harmful volatile organic compounds (VOCs) merits the development of practical and accurate exposure assessment methods. Measuring the …
Number of citations: 92 pubs.acs.org
LN Crowley, BL Le, C Cicalo, J Brown, Y Li… - Environmental …, 2022 - Elsevier
Cardiovascular disease, the foremost cause of death worldwide, is an overarching disease term that encompasses a number of disorders involving the heart and circulatory system, …
Number of citations: 4 www.sciencedirect.com
RJ Henning, GT Johnson, JP Coyle… - Cardiovascular …, 2017 - Springer
Acrolein is a highly reactive unsaturated aldehyde that is formed during the burning of gasoline and diesel fuels, cigarettes, woods and plastics. In addition, acrolein is generated during …
Number of citations: 120 link.springer.com
GP Voulgaridou, I Anestopoulos, R Franco… - Mutation Research …, 2011 - Elsevier
DNA damage plays a major role in various pathophysiological conditions including carcinogenesis, aging, inflammation, diabetes and neurodegenerative diseases. Oxidative stress …
Number of citations: 316 www.sciencedirect.com
JF Stevens, CS Maier - Molecular nutrition & food research, 2008 - Wiley Online Library
Acrolein (2‐propenal) is ubiquitously present in (cooked) foods and in the environment. It is formed from carbohydrates, vegetable oils and animal fats, amino acids during heating of …
Number of citations: 742 onlinelibrary.wiley.com
X Chang, Y Wang, B Zheng, Y Chen, J Xie, Y Song… - Foods, 2022 - mdpi.com
Neurodegenerative diseases are characterized by a massive loss of specific neurons, which can be fatal. Acrolein, an omnipresent environmental pollutant, is classified as a priority …
Number of citations: 4 www.mdpi.com
J Zhang, S Sturla, C Lacroix, C Schwab - MBio, 2018 - Am Soc Microbiol
Acrolein is a highly reactive electrophile causing toxic effects, such as DNA and protein adduction, oxidative stress, endoplasmic reticulum stress, immune dysfunction, and membrane …
Number of citations: 44 journals.asm.org

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